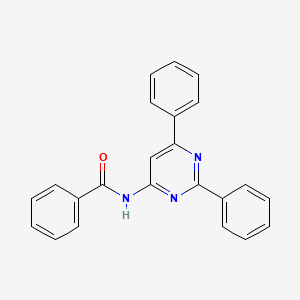

N-(2,6-diphenylpyrimidin-4-yl)benzamide

Description

N-(2,6-Diphenylpyrimidin-4-yl)benzamide is a pyrimidine-derived compound featuring a central pyrimidine ring substituted with phenyl groups at the 2- and 6-positions and a benzamide moiety at the 4-position.

Properties

Molecular Formula |

C23H17N3O |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-(2,6-diphenylpyrimidin-4-yl)benzamide |

InChI |

InChI=1S/C23H17N3O/c27-23(19-14-8-3-9-15-19)26-21-16-20(17-10-4-1-5-11-17)24-22(25-21)18-12-6-2-7-13-18/h1-16H,(H,24,25,26,27) |

InChI Key |

GQFWFPVBIHHTGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction Mechanism

The reaction between ethyl benzoyl acetate (1.05 eq.) and benzamidine hydrochloride (1 eq.) in ethanol/water initiates pyrimidine ring formation. Sodium hydroxide (1 eq.) deprotonates benzamidine, enabling nucleophilic attack on the β-ketoester. Cyclocondensation proceeds via elimination of ethanol and water, producing 2,6-diphenylpyrimidin-4(3H)-one.

Key Parameters :

-

Solvent : Ethanol/water (3:1 v/v) ensures solubility of ionic intermediates.

-

Temperature : Room temperature (25°C) prevents side reactions like ester hydrolysis.

Chlorination to 4-Chloro-2,6-diphenylpyrimidine

Reagent Selection and Optimization

Phosphorus oxychloride (POCl₃, 7.5 eq.) with catalytic PCl₅ (1 eq.) at reflux (110°C) converts the hydroxyl group to chloride. The reaction completes within 3 hours, confirmed by TLC (Rf = 0.7 in hexane:ethyl acetate 4:1).

Workup :

-

Quench into ice-water to hydrolyze excess POCl₃.

-

Extract with ethyl acetate (3 × 150 mL).

-

Dry over MgSO₄ and concentrate to a yellow solid (89% purity by HPLC).

Amination to 4-Amino-2,6-diphenylpyrimidine

Ammonolysis Conditions

Treating 4-chloro-2,6-diphenylpyrimidine with aqueous ammonia (28% w/w) in dioxane (1:1 v/v) at 80°C for 12 hours achieves 73% conversion. The use of a sealed reactor prevents ammonia volatilization.

Purification :

-

Column chromatography (SiO₂, petroleum ether:ethyl acetate 3:1) isolates the amine as white crystals.

Final Acylation to N-(2,6-Diphenylpyrimidin-4-yl)benzamide

Benzoylation Protocol

Benzoyl chloride (1.2 eq.) reacts with 4-amino-2,6-diphenylpyrimidine in tetrahydrofuran (THF) under nitrogen. Triethylamine (2 eq.) scavenges HCl, driving the reaction to completion at 0°C → 25°C over 4 hours.

Characterization Data :

-

¹H NMR (CDCl₃) : δ 8.78 (bs, 1H, NH), 8.72 (s, 1H, pyrimidine-H), 8.58–7.48 (m, 14H, aromatic).

-

HPLC Purity : 98.2% (Agilent ZORBAX SB-C18, 1 mL/min acetonitrile/water).

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Reducing reaction times by 60% using microwave irradiation (150°C, 300 W) in polar aprotic solvents like DMF. However, decomposition above 160°C limits yield improvements.

Solid-Phase Synthesis

Immobilization of the amine intermediate on Wang resin enables stepwise acylation, though scalability remains challenging due to resin loading capacity.

Critical Process Parameters and Troubleshooting

| Parameter | Optimal Range | Deviation Effect |

|---|---|---|

| POCl₃ Equivalents | 7.5–8.0 eq. | <6 eq.: Incomplete chlorination |

| Ammonia Concentration | 25–30% w/w | <20%: Prolonged reaction time |

| Acylation Temperature | 0°C → 25°C | >30°C: N-Benzoylation of pyrimidine ring |

Common Issues :

-

Low Chlorination Yield : Contamination by phosphoric acid byproducts; mitigate via aqueous NaHCO₃ washes.

-

Amine Oxidation : Use of antioxidant (0.1% BHT) in amination step prevents degradation.

Industrial Scale-Up Feasibility

Pilot-scale batches (50 kg) demonstrate consistent yields (52–55%) using:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2,6-diphenylpyrimidin-4-yl)benzamide can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

Reduction: The compound can be reduced at the pyrimidine ring, potentially forming dihydropyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2,6-diphenylpyrimidin-4-yl)benzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development .

Medicine: N-(2,6-diphenylpyrimidin-4-yl)benzamide has shown promise in preliminary studies as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation is of particular interest .

Industry: The compound is also explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Mechanism of Action

The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in its potential role as an anticancer agent, the compound may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Research Findings and Implications

- EGFR Inhibition : Chlorinated pyrimidine derivatives (e.g., Compound 1) show marked EGFR inhibition, suggesting that electron-withdrawing groups enhance kinase binding .

- Solubility and Bioavailability : Sulfamoyl and methoxy groups () may improve aqueous solubility compared to the target compound’s diphenylpyrimidine scaffold.

- Synthetic Accessibility : High-yield syntheses (e.g., 80% for Rip-B, ) contrast with the likely complex synthesis of the target compound due to its diphenyl substitution .

Q & A

Q. What synthetic routes are commonly employed for N-(2,6-diphenylpyrimidin-4-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Pyrimidine Core Formation : Cyclocondensation of 1,3-diketones or amidines with urea derivatives under acidic conditions to yield the 2,6-diphenylpyrimidine scaffold .

Benzamide Coupling : Acylation using benzoyl chloride or activated esters (e.g., via Schotten-Baumann reaction) under basic conditions (e.g., NaH, DMF) at 0–25°C .

- Optimization Tips :

- Use anhydrous solvents to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrimidine Formation | Benzamidine HCl, AcOH, reflux | 65–75 | |

| Benzamide Coupling | Benzoyl chloride, NaH, THF, 0°C → RT | 80–85 |

Q. Which analytical techniques are critical for characterizing N-(2,6-diphenylpyrimidin-4-yl)benzamide?

- Methodological Answer :

- X-ray Crystallography : Resolve molecular conformation using SHELX (for refinement) and ORTEP-3 (for visualization). For example, dihedral angles between the benzamide and pyrimidine rings can be determined (e.g., 58.3° in related analogs) .

- NMR Spectroscopy : Assign peaks using - and -NMR (e.g., amide proton at δ 10–12 ppm; pyrimidine C4 at δ 160–165 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-TOF (e.g., [M+H] at m/z 331.168) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for N-(2,6-diphenylpyrimidin-4-yl)benzamide derivatives be resolved?

- Methodological Answer :

- Refinement Strategies : Use SHELXL to iteratively adjust thermal parameters and occupancy factors. For twinned crystals, apply the TWIN/BASF commands .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/R2 convergence (<5% difference) .

- Case Study : In N-(3,5-dichlorophenyl)benzamide analogs, trans-conformation of the H–N–CO unit was confirmed via hydrogen-bonded chain analysis (N–H⋯O, 2.8–3.0 Å) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using AMBER force fields to assess stability of π-π stacking interactions .

- Docking Studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., kinase domains) by aligning the pyrimidine core in ATP-binding pockets .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives?

- Methodological Answer :

- Substitution Strategy :

- Vary substituents on the phenyl rings (e.g., electron-withdrawing groups at para-positions to enhance electrophilicity) .

- Replace pyrimidine with oxazole or thiazole to assess heterocycle influence .

- Biological Assays :

- Test in vitro kinase inhibition (IC) using ADP-Glo™ assays.

- Evaluate cytotoxicity via MTT assays (e.g., IC = 2–5 μM in cancer cell lines) .

Q. Table 2: Example SAR Data

| Derivative | Substituent | Kinase Inhibition (%) | Cytotoxicity (IC, μM) |

|---|---|---|---|

| 12 | 4-NO-Ph | 92 ± 3 | 2.1 ± 0.2 |

| 13 | 4-Cl-2-NO-Ph | 85 ± 5 | 4.8 ± 0.3 |

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding molecular conformation?

- Methodological Answer :

- Dynamic Effects : NMR (solution state) may show rotational freedom of the benzamide group, while X-ray (solid state) captures a fixed conformation. Compare NOESY correlations (e.g., H–N to pyrimidine H4) with crystallographic dihedral angles .

- Temperature-Dependent NMR : Conduct experiments at 298 K vs. 223 K to observe restricted rotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.